molecular formula C14H16N2 B11714304 2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile

2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile

Cat. No.: B11714304
M. Wt: 212.29 g/mol
InChI Key: UETMTVKJSUITQQ-UHFFFAOYSA-N
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Description

2-Benzyl-2-azabicyclo[311]heptane-5-carbonitrile is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological systems and interactions.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile is unique due to its specific bicyclic structure and the presence of a nitrile group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile

InChI

InChI=1S/C14H16N2/c15-11-14-6-7-16(13(8-14)9-14)10-12-4-2-1-3-5-12/h1-5,13H,6-10H2

InChI Key

UETMTVKJSUITQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2CC1(C2)C#N)CC3=CC=CC=C3

Origin of Product

United States

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